molecular formula C5H4Cl6O3 B14329064 2,3,3,5,5,5-Hexachloro-4-hydroxypentanoic acid CAS No. 101205-11-2

2,3,3,5,5,5-Hexachloro-4-hydroxypentanoic acid

Cat. No.: B14329064
CAS No.: 101205-11-2
M. Wt: 324.8 g/mol
InChI Key: KZZQHQMXVDAAAM-UHFFFAOYSA-N
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Description

2,3,3,5,5,5-Hexachloro-4-hydroxypentanoic acid is a chlorinated organic compound with the molecular formula C5H4Cl6O3. It is characterized by the presence of multiple chlorine atoms and a hydroxyl group attached to a pentanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3,5,5,5-Hexachloro-4-hydroxypentanoic acid typically involves the chlorination of a suitable precursor compound. One common method is the chlorination of 4-hydroxypentanoic acid under controlled conditions to introduce the chlorine atoms at the specified positions . The reaction conditions often include the use of chlorine gas or chlorinating agents such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes, where the precursor compound is subjected to chlorination in the presence of catalysts to achieve high yields and purity. The process parameters, such as temperature, pressure, and reaction time, are optimized to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2,3,3,5,5,5-Hexachloro-4-hydroxypentanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or carboxylic acid.

    Reduction: The compound can be reduced to remove chlorine atoms or convert the hydroxyl group to a different functional group.

    Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of dechlorinated compounds or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2,3,3,5,5,5-Hexachloro-4-hydroxypentanoic acid has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to introduce chlorine atoms into molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,3,3,5,5,5-Hexachloro-4-hydroxypentanoic acid involves its interaction with molecular targets such as enzymes and proteins. The presence of multiple chlorine atoms and a hydroxyl group allows it to form strong interactions with these targets, potentially inhibiting their activity or altering their function . The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

2,3,3,5,5,5-Hexachloro-4-hydroxypentanoic acid can be compared with other chlorinated organic compounds, such as:

Properties

CAS No.

101205-11-2

Molecular Formula

C5H4Cl6O3

Molecular Weight

324.8 g/mol

IUPAC Name

2,3,3,5,5,5-hexachloro-4-hydroxypentanoic acid

InChI

InChI=1S/C5H4Cl6O3/c6-1(2(12)13)4(7,8)3(14)5(9,10)11/h1,3,14H,(H,12,13)

InChI Key

KZZQHQMXVDAAAM-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)O)(C(C(C(Cl)(Cl)Cl)O)(Cl)Cl)Cl

Origin of Product

United States

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